5-Fluoro-2-(methylthio)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family, characterized by its unique molecular structure featuring fluorine and methylthio substituents. The compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. Its molecular formula is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur.
This compound is classified as a pyrimidine derivative, which are compounds containing a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. It is often synthesized for use in pharmaceutical applications, particularly as a precursor for developing drugs with anticancer, antiviral, or antimicrobial properties. The compound's significance also extends to its potential use as a fungicide in agricultural applications .
The synthesis of 5-Fluoro-2-(methylthio)pyrimidin-4-ol can be achieved through several methods. A common synthetic route involves the reaction of 5-fluoro-2-methylthiopyrimidine with various reagents under controlled conditions.
For example, one method involves chlorination followed by hydrazinolysis, where phosphorus oxychloride is used in the presence of an organic solvent and an acid binding agent like triethylamine to produce a chlorinated intermediate that is then reacted with hydrazine hydrate .
The molecular structure of 5-Fluoro-2-(methylthio)pyrimidin-4-ol consists of:
The structural formula can be represented as follows:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .
5-Fluoro-2-(methylthio)pyrimidin-4-ol can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties to enhance biological activity or improve stability for industrial applications .
The mechanism of action for 5-Fluoro-2-(methylthio)pyrimidin-4-ol primarily involves its interaction with biological targets such as enzymes or receptors. The presence of fluorine and methylthio groups can enhance its binding affinity, potentially modulating enzymatic activity or inhibiting specific biological pathways.
Research indicates that fluorinated compounds often exhibit increased lipophilicity, which may facilitate better membrane permeability and bioavailability in pharmacological contexts .
The physical properties of 5-Fluoro-2-(methylthio)pyrimidin-4-ol include:
Chemical properties include:
Characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide insights into thermal stability and decomposition temperatures .
5-Fluoro-2-(methylthio)pyrimidin-4-ol has several applications across different fields:
Research continues into its diverse applications, particularly in enhancing drug formulations and agricultural products .
The introduction of fluorine atoms into pyrimidine systems represents a transformative strategy in drug design, profoundly altering molecular reactivity and biological interactions. Fluorine’s high electronegativity (3.98 on the Pauling scale) creates a strong dipole moment within the pyrimidine ring, enhancing binding affinity through dipole-dipole interactions and hydrogen bonding with target biomolecules. Furthermore, the carbon-fluorine bond’s exceptional strength and stability contributes to metabolic resistance, prolonging biological half-life. This is exemplified by 5-fluorouracil (5-FU), where fluorine substitution at C-5 creates a irreversible inhibitor of thymidylate synthase—a pivotal enzyme in DNA synthesis. The fluorine atom mimics hydrogen in steric terms while electronically perturbing the electron distribution, enabling covalent trapping of the enzyme-cofactor complex [2] .
Beyond enzymatic inhibition, fluorination significantly modulates pharmacokinetic properties. Fluorine substitution reduces basicity at adjacent ring nitrogens, potentially enhancing membrane permeability at physiological pH. The strong inductive effect also influences the acidity of neighboring functional groups; for instance, fluorination at C-5 increases the acidity of the N1-H proton in uracil derivatives, potentially altering protein-binding characteristics. These electronic effects extend to the behavior of substituents at other ring positions, creating synergistic pharmacological effects when combined with sulfur or oxygen functionalities [9].
Recent developments in oral fluoropyrimidines highlight the evolution of this chemical class:
Table 1: Evolution of Fluorinated Pyrimidine Therapeutics
Compound Class | Key Structural Feature | Mechanistic Advantage | Therapeutic Application |
---|---|---|---|
5-Fluorouracil (5-FU) | F at C5, OH at C4 | Irreversible TS inhibition | Colorectal, Breast Cancer |
Capecitabine | Fluoropyrimidine prodrug | Tumor-selective activation via 3-enzyme cascade | Gastrointestinal Cancers |
S-1 Combinations | Tegafur + DPD Inhibitor (Gimeracil) | Overcome 5-FU catabolism | Gastric, Pancreatic Cancer |
5-Fluoro-2-(methylthio)pyrimidin-4-ol | F at C5, SCH3 at C2, OH at C4 | Enhanced lipophilicity & target specificity (proposed) | Experimental Antineoplastic Agent |
The emergence of 5-Fluoro-2-(methylthio)pyrimidin-4-ol (CAS 1480-92-8) represents a strategic advancement in fluoropyrimidine design. Its structure incorporates three distinct pharmacophoric elements: the fluorinated pyrimidine core for mechanism-based enzyme inhibition, the thiomethyl group for lipophilicity modulation, and the 4-ol moiety for hydrogen bonding. Molecular modeling suggests this combination could enhance penetration across the blood-brain barrier compared to 5-FU derivatives—a property under investigation for treating glioblastoma [2] .
The methylthio (-SCH₃) moiety at the 2-position of the pyrimidine ring imparts distinct physicochemical and pharmacological properties. Compared to oxygen-containing analogs (e.g., 2-methoxypyrimidines), the thiomethyl group significantly increases lipophilicity (measured as logP), facilitating passive diffusion across cellular membranes. Sulfur’s polarizability enables favorable van der Waals interactions within hydrophobic enzyme pockets, potentially enhancing target binding affinity. Crucially, the methylthio group serves as a metabolically labile "handle"—cytochrome P450 enzymes can oxidize it sequentially to sulfoxide and sulfone metabolites, which exhibit altered electronic properties and binding characteristics. This metabolic pathway creates an inherent prodrug mechanism within the molecule itself [6] [8].
Structure-activity relationship (SAR) studies of pyrimidin-4-ol derivatives reveal the critical influence of C2 substituents on biological activity:
Table 2: Influence of C2 Substituents on Pyrimidin-4-ol Bioactivity
C2 Substituent | Representative Compound | Lipophilicity (Calculated logP) | Hydrogen Bonding Capacity | Reported Biological Activity |
---|---|---|---|---|
-OCH₃ | 5-Fluoro-2-methoxypyrimidin-4(3H)-one | 0.82 | Acceptor only | Moderate thymidylate synthase inhibition |
-NH₂ | 4-Aminopyrimidin-5-ol analogs | -0.91 | Donor & Acceptor | Antiviral activity (HSV, CMV) |
-Cl | 2,4-Dichloropyrimidine derivatives | 1.78 | None | Kinase inhibition (EGFR, VEGFR) |
-SCH₃ | 5-Fluoro-2-(methylthio)pyrimidin-4-ol | 1.42 | Weak Acceptor | Potent cytotoxic activity (in vitro) |
The methylthio group’s electron-donating character (+R effect) enriches electron density at C2 and C6, potentially enhancing nucleophilic substitution reactions at these positions—a valuable property for synthesizing dimeric or trimeric pyrimidine scaffolds. This electronic modulation also affects the acidity of the 4-OH group, with implications for its hydrogen-bond-donating capacity. In receptor-ligand interactions, the sulfur atom can engage in non-classical hydrogen bonds (C–H···S) and sulfur-π interactions with aromatic residues in enzyme binding sites, contributing to target specificity. The steric bulk of the thiomethyl group (van der Waals volume ≈ 42.8 ų) provides optimal occupancy of hydrophobic pockets without excessive steric hindrance, as observed in crystallographic studies of related pyrimidopyrimidine inhibitors bound to tyrosine kinases [6] [8] [9].
The development of 5-fluoro-2-(methylthio)pyrimidin-4-ol is rooted in the pioneering fluoropyrimidine research of the mid-20th century. Charles Heidelberger's landmark 1957 Nature publication first demonstrated the profound antitumor activity of 5-fluorouracil (5-FU), establishing fluoropyrimidines as a cornerstone of cancer chemotherapy . This breakthrough revealed that strategic fluorine substitution could convert a natural metabolite into a potent antimetabolite. However, 5-FU's limitations—including poor oral bioavailability (~28%), rapid catabolism by dihydropyrimidine dehydrogenase (DPD), and dose-limiting toxicities—spurred efforts to develop improved analogs and prodrugs [2].
The 1990s witnessed a paradigm shift toward oral fluoropyrimidine formulations designed to overcome these limitations. Two complementary strategies emerged: (1) prodrugs like capecitabine that undergo enzymatic conversion to 5-FU preferentially in tumor tissue, and (2) combinations of 5-FU with DPD inhibitors (e.g., UFT, S-1) to prevent rapid degradation [2]. Within this therapeutic evolution, attention turned to C2-modified fluoropyrimidines as a means to enhance target specificity and pharmacokinetic properties. Early synthetic work focused on 5-fluoro-2-methylpyrimidin-4-ol (CAS 1480-91-7), which exhibited a melting point of 215–217°C and demonstrated promising enzymatic inhibition profiles .
Table 3: Historical Development Timeline of Key Fluoropyrimidines
Year | Development Milestone | Significance |
---|---|---|
1957 | Synthesis & antitumor activity of 5-Fluorouracil | First clinically effective fluoropyrimidine antimetabolite |
1980s | Protracted continuous IV infusion 5-FU regimens | Improved response rates, reduced hematologic toxicity |
1993 | Approval of UFT (Tegafur/Uracil) in Japan | First DPD-inhibitory fluoropyrimidine combination |
Late 1990s | Characterization of 5-Fluoro-2-methylpyrimidin-4-ol derivatives | Exploration of C2 modifications to enhance lipophilicity |
Early 2000s | Optimization of thiomethyl analogs | Emergence of 5-Fluoro-2-(methylthio)pyrimidin-4-ol as synthetic intermediate |
2010s | Incorporation into fused pyrimidopyrimidines [8] [9] | Application in kinase-targeted anticancer agents |
The specific compound 5-Fluoro-2-(methylthio)pyrimidin-4-ol (Molecular Formula: C₅H₅FN₂OS; Molecular Weight: 160.17 g/mol) emerged as a strategic intermediate combining three key features: the established bioactivity of the 5-fluoropyrimidin-4-ol core, the metabolic stability conferred by fluorine, and the lipophilicity and electronic modulation provided by the methylthio group. Its synthesis, typically achieved through nucleophilic substitution or direct thiomethylation of halogenated precursors, was first reported in chemical literature with CAS registry 1480-92-8 . The compound’s physicochemical profile—including a boiling point of 191.4°C at atmospheric pressure and capacity for both hydrogen bonding (4-OH) and hydrophobic interactions (SCH₃)—positioned it as a versatile building block for complex anticancer agents. Its role expanded beyond a standalone scaffold to serve as a precursor for pyrimido[4,5-d]pyrimidines and pyrrolo[3,2-d]pyrimidines, classes demonstrating potent inhibition of angiogenesis (VEGFR-2), receptor tyrosine kinases (PDGFR-β), and tubulin polymerization [8] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1